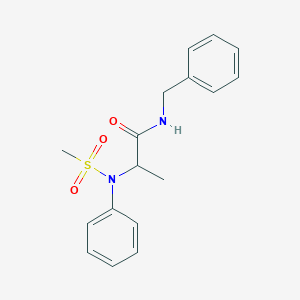![molecular formula C20H19N3O4S B11617268 (5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11617268.png)
(5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a complex organic molecule that features a combination of aromatic, heterocyclic, and sulfur-containing functional groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dihydropyrimidine core, introduction of the thioxo group, and subsequent functionalization with the furan and morpholine moieties. Typical reaction conditions might include:
Formation of the dihydropyrimidine core: This could be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of the thioxo group: This step might involve the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Functionalization with furan and morpholine moieties: This could involve cross-coupling reactions such as Suzuki or Heck coupling, using appropriate furan and morpholine derivatives.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize cost. This might involve the use of continuous flow chemistry, automated synthesis platforms, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan ring and thioxo group might be susceptible to oxidation under strong oxidizing conditions.
Reduction: The dihydropyrimidine core could be reduced to a tetrahydropyrimidine under hydrogenation conditions.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) might be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles could be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as enzyme assays, cell-based assays, and molecular docking studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-oxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with an oxo group instead of a thioxo group.
(5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-trione: Similar structure but with an additional oxo group.
Uniqueness
The presence of the thioxo group in the compound might confer unique chemical reactivity and biological activity compared to similar compounds with oxo groups. This could make it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C20H19N3O4S |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
(5E)-1-(4-methylphenyl)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H19N3O4S/c1-13-2-4-14(5-3-13)23-19(25)16(18(24)21-20(23)28)12-15-6-7-17(27-15)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,24,28)/b16-12+ |
Clé InChI |
QHZQCENWLDOONJ-FOWTUZBSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)N4CCOCC4)/C(=O)NC2=S |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCOCC4)C(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)
![4-[(2,8-Dimethylquinolin-4-yl)amino]phenol](/img/structure/B11617196.png)
![3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11617208.png)
![(5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11617209.png)
![N-benzyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617213.png)
![7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617219.png)
![2-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11617222.png)
![12,12,14,14-tetramethyl-4-(3-methylphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11617225.png)
![4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11617233.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617237.png)
![(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617242.png)
![Ethyl 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B11617243.png)
![3-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11617245.png)

